Alminoprofen

Description

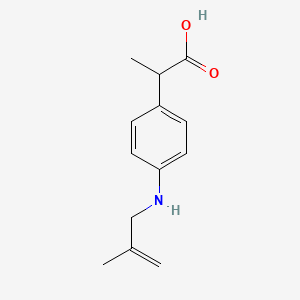

This compound is a non-steroidal anti-inflammatory drug (NSAID) whose physiochemical characteristics make it a member of the phenylpropionic acid class of chemical substances.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHLBGOJWPEVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865968 | |

| Record name | (+/-)-Alminoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39718-89-3 | |

| Record name | Alminoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alminoprofen [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alminoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13314 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+/-)-Alminoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alminoprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALMINOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0255AHR9GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alminoprofen's Mechanism of Action on Cyclooxygenase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclooxygenase and Alminoprofen

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway. They catalyze the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1] There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the gastric mucosa and supporting platelet function.[1]

-

COX-2: This isoform is typically induced during inflammatory processes and is the primary source of prostaglandins that contribute to inflammation, pain, and fever.[1]

This compound, as a member of the propionic acid derivatives class of NSAIDs, is understood to exert its effects through the non-selective inhibition of both COX-1 and COX-2 enzymes.[1] This dual inhibition leads to a reduction in prostaglandin synthesis, thereby alleviating inflammatory symptoms.[1] Some research suggests that this compound may also possess anti-phospholipase A2 (PLA2) activity, with a potential preference for inhibiting COX-2 over COX-1, although this requires further quantitative validation.[2]

Quantitative Data on COX-1 and COX-2 Inhibition

A comprehensive review of the scientific literature did not yield specific publicly available quantitative data (e.g., IC50 or Ki values) for the inhibition of COX-1 and COX-2 by this compound. The table below is structured to accommodate such data should it become available. For context, typical ranges for other non-selective NSAIDs are in the micromolar (µM) range.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Ibuprofen | ~12 | ~80 | ~6.67 | [3] |

| Naproxen | Data varies | Data varies | Non-selective | [4] |

Note: The provided values for Ibuprofen are illustrative and can vary based on the specific experimental conditions.

Signaling Pathway of this compound Action

The following diagram illustrates the established signaling pathway for the action of NSAIDs like this compound on the arachidonic acid cascade.

Experimental Protocols for Determining COX Inhibition

While specific protocols for this compound are not available, the following outlines a generalized in vitro experimental workflow for determining the inhibitory activity of a compound against COX-1 and COX-2.

General Experimental Workflow

The following diagram provides a high-level overview of a typical experimental workflow for a COX inhibition assay.

Detailed Methodologies

4.2.1. Enzyme Source

-

Recombinant human or ovine COX-1 and COX-2 enzymes are commonly used and can be obtained from commercial sources or expressed and purified in-house using baculovirus or other expression systems.

4.2.2. Reagents

-

Assay Buffer: Typically a Tris-HCl buffer (pH 8.0) containing a cofactor such as hematin and a reducing agent like glutathione.

-

Substrate: Arachidonic acid, dissolved in an appropriate solvent like ethanol and then diluted in the assay buffer.

-

Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations for the assay.

-

Detection Reagents: Depending on the detection method, this may include antibodies and substrates for ELISA or standards for mass spectrometry.

4.2.3. Assay Procedure

-

The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of this compound or the vehicle control in the assay buffer for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period (e.g., 2-10 minutes).

-

The reaction is terminated, often by the addition of an acid (e.g., formic acid or hydrochloric acid).

-

The amount of prostaglandin E2 (PGE2) or another prostanoid product is quantified.

4.2.4. Detection Methods

-

Enzyme-Linked Immunosorbent Assay (ELISA): A common method that uses specific antibodies to quantify the amount of prostaglandin produced.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for the direct detection and quantification of prostaglandins.

-

Oxygen Consumption Assay: Measures the consumption of oxygen during the COX reaction using an oxygen electrode.

4.2.5. Data Analysis

-

The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.

-

The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound functions as a non-selective inhibitor of both COX-1 and COX-2, which is the fundamental mechanism for its anti-inflammatory, analgesic, and antipyretic properties. The lack of publicly available, specific quantitative data on its inhibitory potency for each COX isoform highlights an area for future research. The experimental protocols detailed in this guide provide a framework for conducting such investigations to further elucidate the precise inhibitory profile of this compound. A more detailed understanding of its relative selectivity for COX-1 versus COX-2 would be invaluable for a comprehensive assessment of its therapeutic potential and side-effect profile.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of prostanoid synthesis by human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Alminoprofen: A Technical Guide to its Chemical Structure, Synthesis, and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis methodologies, and mechanism of action of Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class.

Chemical Structure and Identification

This compound is chemically known as 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic acid.[1][2] It is a derivative of propionic acid containing a substituted phenyl group. The key structural features and identifiers of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic acid[1][2] |

| CAS Number | 39718-89-3[1] |

| Molecular Formula | C13H17NO2[1] |

| Molar Mass | 219.28 g/mol [2] |

| SMILES String | CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O[1] |

| PubChem CID | 2097[1] |

Synthesis Pathways

A facile synthesis for this compound has been developed, starting from benzene and proceeding through several key intermediates. The overall pathway involves the formation of an ethyl 2-phenylpropionate backbone, followed by functional group manipulations on the phenyl ring to introduce the characteristic N-substituted amino group.

A key synthetic route involves the following major steps:

-

Preparation of Ethyl 2-phenylpropionate : This can be achieved via a Friedel-Crafts reaction of benzene with an appropriate acylating agent, followed by further modifications.

-

Nitration : The phenyl ring of ethyl 2-phenylpropionate is nitrated to introduce a nitro group at the para position, yielding ethyl 2-(p-nitrophenyl)propionate.

-

Reduction : The nitro group is then reduced to an amino group to form ethyl 2-(p-aminophenyl)propionate.

-

N-Alkylation : The amino group is alkylated using methallyl chloride (3-chloro-2-methyl-1-propene).

-

Hydrolysis : The final step is the hydrolysis of the ethyl ester to the carboxylic acid, yielding this compound.[1]

The following diagram illustrates this synthetic pathway.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound based on the described pathway.

Step 1: Synthesis of Ethyl 2-(p-nitrophenyl)propionate (Nitration)

-

To a stirred solution of Ethyl 2-phenylpropionate in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise at a controlled temperature (typically 0-5°C).

-

After the addition is complete, the reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).

-

The mixture is then poured onto crushed ice, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield Ethyl 2-(p-nitrophenyl)propionate.

Step 2: Synthesis of Ethyl 2-(p-aminophenyl)propionate (Reduction)

-

Ethyl 2-(p-nitrophenyl)propionate is dissolved in a suitable solvent (e.g., ethanol).

-

A reducing agent, such as stannous chloride (SnCl2) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H2 gas with a Palladium-on-carbon catalyst), is used to reduce the nitro group.

-

The reaction is carried out at an appropriate temperature and pressure until the reduction is complete.

-

After completion, the reaction mixture is worked up by neutralizing the acid and extracting the product into an organic solvent.

-

The solvent is evaporated to give Ethyl 2-(p-aminophenyl)propionate.

Step 3: Synthesis of Ethyl 2-(p-methylallylaminophenyl)propionate (N-Alkylation)

-

Ethyl 2-(p-aminophenyl)propionate is dissolved in a polar aprotic solvent (e.g., acetone or DMF).

-

A base (e.g., potassium carbonate) is added to the solution.

-

Methallyl chloride is added, and the mixture is heated to reflux and stirred for several hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is purified to obtain the desired N-alkylated product.

Step 4: Synthesis of this compound (Hydrolysis)

-

The ester from the previous step, Ethyl 2-(p-methylallylaminophenyl)propionate, is dissolved in an alcohol-water mixture (e.g., ethanol/water).

-

An aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.

-

The mixture is heated at reflux for a sufficient period to ensure complete hydrolysis of the ester.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

The solid product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization.[1]

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The signaling pathway is as follows:

-

Stimulus : Inflammatory stimuli (e.g., tissue injury, infection) lead to the activation of Phospholipase A2.

-

Arachidonic Acid Release : Phospholipase A2 cleaves membrane phospholipids to release arachidonic acid.

-

Prostaglandin Synthesis : The COX enzymes (COX-1 and COX-2) convert arachidonic acid into Prostaglandin H2 (PGH2).

-

Downstream Effects : PGH2 is further converted by various synthases into different prostaglandins (PGE2, PGI2, etc.) and thromboxanes. These molecules then act on their respective receptors to produce physiological and pathological effects, including inflammation, pain sensitization, and fever.

This compound acts by blocking the active site of the COX enzymes, thereby preventing the synthesis of prostaglandins and mitigating the inflammatory response.[3]

The following diagram illustrates the mechanism of action of this compound within the cyclooxygenase signaling pathway.

References

In-depth Technical Guide: In Vivo Pharmacokinetics and Metabolic Profile of Alminoprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, demonstrates analgesic and anti-inflammatory properties through the non-selective inhibition of cyclooxygenase (COX) enzymes. A thorough understanding of its in vivo pharmacokinetics and metabolic fate is paramount for effective drug development and clinical application. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on its metabolic profile. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Introduction

This compound is a derivative of phenylpropionic acid, structurally similar to other widely used NSAIDs such as ibuprofen and naproxen. Its therapeutic effects are primarily attributed to the inhibition of both COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain signaling. While effective, the clinical use and development of this compound necessitate a detailed characterization of its pharmacokinetic profile and how it is metabolized within a living organism. This guide synthesizes available in vivo data to provide a detailed resource for professionals in the field of drug development and research.

Pharmacokinetics of this compound

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion. For this compound, these processes are crucial in determining its onset of action, duration of effect, and potential for accumulation or drug-drug interactions.

Absorption

Following oral administration, this compound is readily absorbed from the gastrointestinal tract.

Distribution

The distribution of a drug throughout the body's tissues and fluids is a key determinant of its efficacy and potential for off-target effects. A study in patients with knee effusion provides insight into this compound's distribution into synovial fluid.

| Parameter | Mean Value (± SE) | Interindividual Variability (CV%) |

| Volume of Distribution (Vd) | 11.0 ± 1.71 L | 12% |

| Clearance of Influx into Synovial Fluid | 0.29 ± 0.14 mL/min | - |

| Clearance of Efflux from Synovial Fluid | 0.56 ± 0.25 mL/min | - |

| Data from a population pharmacokinetic study in patients with knee effusion. |

The relatively low volume of distribution suggests that this compound is primarily distributed within the vascular and extracellular compartments. The clearances into and out of the synovial fluid were not significantly different, indicating that passive diffusion is the likely mechanism of its entry into the joint space.

Metabolism

This compound is extensively metabolized, primarily in the liver. As a member of the 2-arylpropionic acid class, its biotransformation is expected to proceed through common pathways for this group of compounds. These typically involve Phase I oxidation reactions, such as hydroxylation and carboxylation, followed by Phase II conjugation reactions, most commonly with glucuronic acid.

While specific metabolites of this compound have not been detailed in the readily available literature, the metabolic pathways of structurally similar NSAIDs like ibuprofen provide a strong indication of the likely biotransformations. For ibuprofen, the major in vivo metabolites are hydroxylated and carboxylated derivatives, which are then often conjugated. It is highly probable that this compound undergoes similar metabolic modifications. The cytochrome P450 enzyme system, particularly the CYP2C subfamily, is known to be heavily involved in the metabolism of many NSAIDs and is a likely catalyst for the initial oxidative steps in this compound's biotransformation.

Excretion

The metabolites of this compound are primarily excreted through the kidneys in the urine.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline typical experimental protocols for in vivo pharmacokinetic and metabolic studies of NSAIDs like this compound.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a general procedure for evaluating the pharmacokinetic profile of a compound in a rat model.

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Dosing: this compound is administered via oral gavage or intravenous injection. The dose is calculated based on the body weight of each animal.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing from the tail vein or via a cannula.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability using non-compartmental or compartmental analysis.

Metabolite Identification in Urine

This protocol outlines a general approach for identifying drug metabolites in urine samples.

-

Sample Collection: Animals are housed in metabolic cages to allow for the collection of urine over a specified period (e.g., 24 or 48 hours) after drug administration.

-

Sample Pre-treatment: A portion of the urine may be treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.

-

Extraction: Metabolites are extracted from the urine using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Analysis: The extracts are analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Processing: The data is processed to identify potential metabolites by comparing the mass spectra of the dosed samples with control samples and looking for predicted biotransformations (e.g., addition of an oxygen atom for hydroxylation).

-

Structure Elucidation: The structures of the potential metabolites are elucidated based on their fragmentation patterns in the tandem mass spectra.

Signaling Pathways and Logical Relationships

The therapeutic and adverse effects of this compound are rooted in its interaction with specific biological pathways.

Mechanism of Action: COX Inhibition

This compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.

Conclusion

The in vivo pharmacokinetic profile of this compound is characterized by ready absorption and distribution into relevant tissues such as synovial fluid. Its elimination is primarily through hepatic metabolism, likely involving oxidation and glucuronidation, followed by renal excretion of the metabolites. While specific metabolic pathways for this compound require further detailed investigation, the established patterns for other 2-arylpropionic acid NSAIDs provide a robust framework for predicting its biotransformation. The experimental protocols and analytical methodologies outlined in this guide offer a foundation for future research aimed at further elucidating the complete pharmacokinetic and metabolic profile of this compound, which is essential for its optimized clinical use and the development of novel anti-inflammatory therapies.

Alminoprofen's Role in Prostaglandin Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Alminoprofen and Prostaglandin Synthesis

This compound is recognized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Like other NSAIDs such as ibuprofen and naproxen, its pharmacological activity is intrinsically linked to the inhibition of prostaglandin synthesis.[1] Prostaglandins are lipid autacoids that play a pivotal role in mediating inflammation, pain, and fever.[1] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, a reaction catalyzed by phospholipase A2 (PLA2). Arachidonic acid is then converted into prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, which is subsequently metabolized into various bioactive prostaglandins.

This compound distinguishes itself through a dual mechanism of action, targeting two key enzymes in this pathway:

-

Cyclooxygenase (COX) Inhibition: this compound acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][2] COX-1 is a constitutively expressed enzyme involved in physiological functions, while COX-2 is an inducible enzyme upregulated during inflammation. Some evidence also suggests that this compound may have a preferential inhibitory effect on COX-2.[3]

-

Secretory Phospholipase A2 (sPLA2) Inhibition: this compound also demonstrates inhibitory activity against secretory phospholipase A2 (sPLA2), the enzyme responsible for the release of arachidonic acid from the phospholipid bilayer.[3] This upstream inhibition further contributes to the reduction of prostaglandin production.

This dual inhibition at different points in the prostaglandin synthesis pathway underscores the unique anti-inflammatory profile of this compound.

Quantitative Data on Enzyme Inhibition

While precise IC50 values for this compound's inhibition of COX-1, COX-2, and sPLA2 are not consistently reported in publicly available literature, its dose-dependent inhibitory effect on prostaglandin E2 (PGE2) formation has been noted. One study indicated that this compound, at concentrations from 0 to 50 μM, induces a dose-related inhibition of PGE2 levels.

To provide a contextual framework for the potency of NSAIDs, the following table summarizes the IC50 values for several common NSAIDs against COX-1 and COX-2.

Table 1: Comparative IC50 Values of Various NSAIDs for COX-1 and COX-2 Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

| Ibuprofen | 12 | 80 | 0.15 |

| Indomethacin | 0.009 | 0.31 | 0.029 |

| Celecoxib | 82 | 6.8 | 12 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

Data sourced from publicly available research. Values can vary based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a whole-blood assay to determine the inhibitory effect of this compound on COX-1 and COX-2.

Objective: To determine the IC50 values of this compound for the inhibition of COX-1 and COX-2.

Materials:

-

Fresh human whole blood

-

This compound

-

Lipopolysaccharide (LPS)

-

Arachidonic acid

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

-

CO2 incubator

-

Centrifuge

Methodology:

COX-1 Inhibition Assay:

-

Dispense 1 mL aliquots of fresh human whole blood into sterile tubes.

-

Add varying concentrations of this compound to the blood samples. A vehicle control (e.g., DMSO) should also be included.

-

Incubate the samples for 1 hour at 37°C in a CO2 incubator.

-

Initiate the reaction by adding arachidonic acid to a final concentration of 30 µM.

-

Incubate for 30 minutes at 37°C.

-

Terminate the reaction by placing the tubes on ice and centrifuging at 10,000 x g for 10 minutes at 4°C.

-

Collect the plasma and store at -80°C until analysis.

-

Measure the concentration of TXB2 (a stable metabolite of the COX-1 product thromboxane A2) in the plasma using a specific EIA kit.

-

Calculate the percentage inhibition of COX-1 activity for each this compound concentration and determine the IC50 value.

COX-2 Inhibition Assay:

-

Dispense 1 mL aliquots of fresh human whole blood into sterile tubes.

-

Add varying concentrations of this compound to the blood samples.

-

Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.

-

Incubate the samples for 24 hours at 37°C in a CO2 incubator.

-

Initiate the reaction by adding arachidonic acid to a final concentration of 30 µM.

-

Incubate for 30 minutes at 37°C.

-

Terminate the reaction and process the samples as described for the COX-1 assay.

-

Measure the concentration of PGE2 in the plasma using a specific EIA kit.

-

Calculate the percentage inhibition of COX-2 activity and determine the IC50 value.

In Vitro Secretory Phospholipase A2 (sPLA2) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound on sPLA2.

Objective: To determine the IC50 value of this compound for the inhibition of sPLA2.

Materials:

-

Recombinant human sPLA2

-

Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)

-

Assay buffer (e.g., Tris-HCl with CaCl2)

-

This compound

-

96-well microplate reader with fluorescence detection

Methodology:

-

Prepare a solution of the fluorescently labeled phospholipid substrate in the assay buffer.

-

In a 96-well plate, add the assay buffer and varying concentrations of this compound.

-

Add the sPLA2 enzyme to each well, except for the negative control wells.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorescently labeled phospholipid substrate to all wells.

-

Monitor the increase in fluorescence intensity over time using a microplate reader. The cleavage of the substrate by sPLA2 results in an increase in fluorescence.

-

Calculate the initial reaction rates for each concentration of this compound.

-

Determine the percentage inhibition of sPLA2 activity and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

References

An In-Depth Technical Guide to the In Vitro Anti-Inflammatory Properties of Alminoprofen

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class, similar to ibuprofen and naproxen.[1][2] It exerts its therapeutic effects through a multi-faceted mechanism primarily centered on the inhibition of key enzymes in the inflammatory cascade. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound, detailing its mechanism of action, quantitative inhibitory data for related compounds, standard experimental protocols for assessment, and the core signaling pathways involved.

Core Mechanism of Action

This compound's anti-inflammatory activity is primarily attributed to its ability to modulate the arachidonic acid cascade. Unlike some classical NSAIDs, its action is not limited to a single enzyme but involves multiple targets.

-

Inhibition of Cyclooxygenase (COX) Enzymes : At the heart of its mechanism, this compound inhibits cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] It acts as a non-selective inhibitor of both COX-1 and COX-2 isoforms.[1] The inhibition of COX-2 is responsible for its primary anti-inflammatory effects, while the concurrent inhibition of the constitutively expressed COX-1 can be associated with potential gastrointestinal side effects.[1][3]

-

Inhibition of Phospholipase A2 (PLA2) : Studies have revealed that this compound also possesses anti-phospholipase A2 (PLA2) activity.[2] Specifically, it is suggested to target secretory phospholipase A2 (sPLA2).[2] This action is significant as PLA2 is an upstream enzyme that liberates arachidonic acid from the cell membrane, making it available for metabolism by COX and lipoxygenase enzymes. By inhibiting PLA2, this compound can reduce the overall flux of the inflammatory cascade.

The dual inhibition of both PLA2 and COX enzymes distinguishes this compound from many classical NSAIDs and contributes to its potent anti-inflammatory profile.[2]

Quantitative Data on NSAID In Vitro Activity

Table 1: Comparative In Vitro IC50 Values for COX-1 and COX-2 Inhibition by Various NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Citation |

|---|---|---|---|---|

| Ibuprofen | 12 | 80 | 0.15 | [4] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [4] |

| Celecoxib | 82 | 6.8 | 12 | [4] |

| Meloxicam | 37 | 6.1 | 6.1 | [4] |

| Indomethacin | 0.0090 | 0.31 | 0.029 |[4] |

Note: A lower selectivity ratio indicates a preference for COX-1 inhibition, whereas a higher ratio indicates selectivity for COX-2. Ibuprofen's ratio of 0.15 demonstrates its non-selective nature with a slight preference for COX-1.[4]

Key Signaling Pathways in Inflammation

This compound's actions on enzymatic targets have downstream consequences on major intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

The Arachidonic Acid Cascade

This is the central pathway affected by this compound. It begins with the release of arachidonic acid from membrane phospholipids and branches into the cyclooxygenase and lipoxygenase pathways, producing prostaglandins and leukotrienes, respectively.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Alminoprofen's Molecular Landscape Beyond Cyclooxygenase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alminoprofen, a nonsteroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class, is well-recognized for its therapeutic effects, which are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. However, emerging evidence suggests that the pharmacological profile of this compound and its class of drugs extends beyond COX inhibition, encompassing a range of other molecular targets. This technical guide provides a comprehensive overview of the known and potential non-COX molecular targets of this compound. It aims to furnish researchers, scientists, and drug development professionals with detailed insights into these alternative mechanisms of action, supported by available quantitative data, experimental methodologies, and visual representations of relevant signaling pathways. Understanding this broader molecular engagement is crucial for a more complete comprehension of this compound's therapeutic effects and side-effect profile, and for the rational design of future anti-inflammatory and analgesic agents with improved efficacy and safety.

Introduction

For decades, the primary mechanism of action of NSAIDs, including this compound, has been centered on their ability to inhibit COX-1 and COX-2, thereby blocking the synthesis of prostaglandins.[1] While this remains a cornerstone of their anti-inflammatory, analgesic, and antipyretic properties, a growing body of research indicates that the therapeutic and adverse effects of NSAIDs may also be mediated by interactions with other cellular targets. This guide delves into the molecular targets of this compound that are independent of cyclooxygenase, providing a deeper understanding of its pharmacological complexity.

Confirmed and Putative Non-Cyclooxygenase Targets of this compound

Phospholipase A2 (PLA2)

Scientific literature explicitly states that this compound possesses inhibitory activity against phospholipase A2 (PLA2), in addition to its effects on COX.[2][3][4] The specific isoform targeted is likely the secretory phospholipase A2 (sPLA2).[2][3]

Significance: sPLA2 enzymes are implicated in the inflammatory process by catalyzing the release of arachidonic acid from cell membranes, which is the rate-limiting step for the production of various pro-inflammatory mediators, including prostaglandins and leukotrienes. Inhibition of sPLA2 represents an upstream intervention in the inflammatory cascade.

Quantitative Data:

Table 1: Quantitative Data on NSAID Interaction with Phospholipase A2

| Compound | Target | Assay Type | Result | Reference |

| This compound | sPLA2 | Not Specified | Inhibitory Activity Reported | [2][3] |

| Indomethacin | Group II PLA2 | ³H-oleate release from E. coli | IC50: ~28-35 µM | [5] |

| Ibuprofen | Group I, II, III PLA2 | ³H-oleate release from E. coli | No significant inhibition at 1 mM | [5] |

| Flurbiprofen | Group I, II, III PLA2 | ³H-oleate release from E. coli | No significant inhibition at 1 mM | [5] |

Experimental Protocol: Phospholipase A2 Inhibition Assay

A common method to assess sPLA2 inhibition is a titrimetric assay using a lecithin emulsion as a substrate. The release of fatty acids is measured by the volume of NaOH required to maintain a constant pH.

-

Reagents:

-

Lecithin emulsion (e.g., from soybean)

-

Calcium chloride (CaCl₂) solution (e.g., 0.1 M)

-

Sodium chloride (NaCl) solution (e.g., 1.0 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.01-0.02 N)

-

sPLA2 enzyme solution

-

This compound solutions of varying concentrations

-

-

Procedure:

-

Prepare the lecithin emulsion in a buffer containing CaCl₂ and NaCl.

-

Place a defined volume of the lecithin emulsion into a reaction vessel maintained at a constant temperature (e.g., 25°C).

-

Adjust the pH to the optimal level for the enzyme (e.g., pH 8.9).

-

Add the this compound solution (or vehicle for control) and incubate for a specified period.

-

Initiate the reaction by adding the sPLA2 enzyme.

-

Monitor the pH and titrate with the standardized NaOH solution to maintain the constant pH.

-

The rate of NaOH addition is proportional to the enzyme activity.

-

Calculate the percentage of inhibition by comparing the enzyme activity in the presence and absence of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

This is a generalized protocol and may require optimization based on the specific sPLA2 isoform and laboratory conditions.[6][7]

Signaling Pathway

Acid-Sensing Ion Channels (ASICs)

While direct evidence for this compound is pending, its structural analog, ibuprofen, has been identified as an allosteric inhibitor of ASIC1a.[8] ASICs are proton-gated cation channels that are activated by a drop in extracellular pH, a common feature of inflamed and ischemic tissues. Their activation contributes to pain signaling.

Significance: Inhibition of ASICs by NSAIDs could represent a COX-independent mechanism for their analgesic effects, particularly in the context of acidosis-associated pain.

Quantitative Data:

Table 2: Quantitative Data on NSAID Interaction with Acid-Sensing Ion Channels

| Compound | Target | Assay Type | Result | Reference |

| Flurbiprofen | ASIC1a | Electrophysiology (in COS cells) | IC50: 349 ± 40 µM | [8] |

| Diclofenac | ASIC3 (sustained component) | Electrophysiology (in COS cells) | IC50: 92 ± 19 µM | [8] |

| Salicylic acid | ASIC3 (sustained component) | Electrophysiology (in COS cells) | IC50: 260 ± 21 µM | [8] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for ASIC Inhibition

This technique is used to measure the ion currents through ASIC channels in response to pH changes and the effect of inhibitors.

-

Cell Culture:

-

Use a cell line (e.g., CHO or HEK293 cells) stably or transiently expressing the ASIC subtype of interest (e.g., ASIC1a).

-

-

Reagents:

-

Extracellular solution with physiological ion concentrations, buffered to pH 7.4.

-

Extracellular solution buffered to a lower pH to activate the channels (e.g., pH 6.0).

-

Intracellular solution for the patch pipette with appropriate ion concentrations.

-

This compound solutions of varying concentrations.

-

-

Procedure:

-

Establish a whole-cell patch-clamp configuration on a cell expressing the target ASIC.

-

Hold the cell at a negative membrane potential (e.g., -60 mV).

-

Rapidly perfuse the cell with the low pH solution to evoke an inward current, which is characteristic of ASIC activation.

-

After recording a stable baseline current, co-apply the low pH solution with different concentrations of this compound.

-

Measure the peak amplitude of the inward current in the presence and absence of this compound.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Experimental Workflow

Other Potential Non-Cyclooxygenase Targets

Based on studies of other NSAIDs, particularly those with similar chemical structures, the following are also potential molecular targets for this compound that warrant further investigation.

Lipoxygenases (LOX)

Several NSAIDs have demonstrated inhibitory activity against 15-lipoxygenase (15-LOX), an enzyme involved in the synthesis of pro-inflammatory leukotrienes.

Peroxisome Proliferator-Activated Receptors (PPARs)

Ibuprofen has been shown to act as a partial agonist of PPARγ, a nuclear receptor that plays a role in regulating inflammation and metabolism.

Voltage-gated Sodium Channels (Nav)

Certain NSAIDs, such as fenamates, have been found to inhibit the activity of Nav1.7 and Nav1.8, which are key channels in pain transmission pathways.

Calcium Signaling

NSAIDs can modulate intracellular calcium concentrations through various mechanisms, which can impact a wide range of cellular processes, including those involved in inflammation.

Conclusion and Future Directions

While the inhibition of cyclooxygenase remains the most well-established mechanism of action for this compound, there is compelling evidence for its interaction with at least one other key enzyme in the inflammatory cascade, phospholipase A2. Furthermore, based on the activity of structurally related NSAIDs, it is highly probable that this compound also modulates the activity of acid-sensing ion channels. The potential for interactions with lipoxygenases, PPARs, voltage-gated sodium channels, and calcium signaling pathways further expands the complex pharmacology of this drug.

For a more complete understanding of this compound's therapeutic and adverse effects, further research is imperative. Future studies should focus on:

-

Quantitative Characterization: Determining the binding affinities and IC50/EC50 values of this compound for each of these potential non-COX targets.

-

Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound interacts with these targets (e.g., competitive vs. non-competitive inhibition, allosteric modulation).

-

In Vivo Relevance: Investigating the contribution of these non-COX interactions to the overall in vivo efficacy and side-effect profile of this compound.

Such research will not only provide a more nuanced understanding of this established drug but also pave the way for the development of novel anti-inflammatory and analgesic therapies with improved target selectivity and clinical outcomes.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. jneurosci.org [jneurosci.org]

Alminoprofen and its Derivatives: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class, has demonstrated notable analgesic, anti-inflammatory, and antipyretic properties. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins.[1] Additionally, some research suggests a differentiated pharmacological profile for this compound, including potential inhibitory effects on phospholipase A2 (PLA2), which could offer a broader spectrum of anti-inflammatory action.[2]

This technical guide provides an in-depth overview of the core compound, this compound, including its mechanism of action and established therapeutic applications. In the absence of direct data on this compound derivatives, this document presents a detailed examination of ibuprofen derivatives as a relevant and insightful proxy. Ibuprofen, being structurally and functionally similar to this compound, offers a valuable model for understanding potential derivatization strategies and their pharmacological consequences. This guide summarizes quantitative data on the anti-inflammatory and analgesic activities of these derivatives, details relevant experimental protocols, and visualizes key pathways and workflows to inform future research and development in this area.

This compound: Core Compound Profile

This compound is a substituted aniline derivative of ibuprofen, where the isobutyl group is replaced by a (2-methylprop-2-en-1-yl)amino group. It is utilized in the treatment of inflammatory and rheumatic disorders.

Mechanism of Action

This compound's therapeutic effects are primarily attributed to its ability to inhibit the activity of cyclooxygenase (COX) enzymes.[1] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

-

COX-1 and COX-2 Inhibition: this compound acts as a non-selective inhibitor of both COX-1 and COX-2.[1]

-

COX-1 is a constitutive enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining platelet function.

-

COX-2 is an inducible enzyme that is upregulated during inflammatory processes and is responsible for the production of pro-inflammatory prostaglandins.

-

-

Phospholipase A2 (PLA2) Inhibition: Some studies indicate that this compound may also exhibit inhibitory activity against phospholipase A2 (PLA2).[2] Specifically, the secretory phospholipase A2 (sPLA2) is suggested as a target.[2] This dual-inhibition mechanism could contribute to its distinct anti-inflammatory profile compared to other classical NSAIDs.[2]

The inhibition of these enzymes leads to a reduction in prostaglandin synthesis, which in turn alleviates the symptoms of inflammation, including pain and fever.

Ibuprofen Derivatives as a Surrogate Model

Given the lack of specific research on this compound derivatives, this section explores the synthesis and therapeutic potential of derivatives of the closely related compound, ibuprofen. The primary goal of developing these derivatives is to enhance analgesic and anti-inflammatory efficacy while reducing the gastrointestinal side effects associated with the parent drug.[3][4][5]

Synthesis of Ibuprofen Derivatives

A common strategy for modifying ibuprofen involves the derivatization of its carboxylic acid group to form amides and esters. This modification can mask the acidic moiety, potentially reducing direct gastric irritation.

Quantitative Data on Therapeutic Applications

The following tables summarize the anti-inflammatory and analgesic activities of various ibuprofen derivatives from preclinical studies.

Table 1: Anti-inflammatory Activity of Ibuprofen Amide Derivatives (Carrageenan-Induced Paw Edema in Rats)

| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |

| Ibuprofen | 50 | 3 | 45.2 | [4] |

| Amide Derivative 4a | 50 | 3 | 55.8 | [4] |

| Amide Derivative 4b | 50 | 3 | 52.1 | [4] |

| Amide Derivative 4c | 50 | 3 | 60.3 | [4] |

| Amide Derivative 4d | 50 | 3 | 58.7 | [4] |

| Amide Derivative 4e | 50 | 3 | 62.5 | [4] |

| Amide Derivative 4f | 50 | 3 | 50.4 | [4] |

Table 2: Analgesic Activity of Ibuprofen Amide Derivatives (Acetic Acid-Induced Writhing in Mice)

| Compound | Dose (mg/kg) | % Inhibition of Writhing | Reference |

| Ibuprofen | 50 | 48.6 | [4] |

| Amide Derivative 4a | 50 | 58.2 | [4] |

| Amide Derivative 4b | 50 | 55.4 | [4] |

| Amide Derivative 4c | 50 | 62.8 | [4] |

| Amide Derivative 4d | 50 | 60.1 | [4] |

| Amide Derivative 4e | 50 | 65.7 | [4] |

| Amide Derivative 4f | 50 | 53.9 | [4] |

Table 3: Anti-inflammatory and Analgesic Activity of Dexibuprofen Amino Acid Prodrugs

| Compound | % Anti-inflammatory Activity | % Analgesia | Reference |

| Dexibuprofen | 43.3 | - | [6] |

| Prodrug 1 | 73.4 | Increased | [6] |

| Prodrug 2 | 77.3 | Increased | [6] |

| Prodrug 3 | 72.8 | Increased | [6] |

| Prodrug 4 | 64.5 | Increased | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for evaluating the anti-inflammatory and analgesic activities of NSAIDs and their derivatives.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model for assessing acute inflammation.

-

Animal Model: Wistar albino rats of either sex (150-200g) are typically used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compounds (e.g., ibuprofen derivatives) or a control vehicle are administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured again at specified intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.

-

Animal Model: Swiss albino mice of either sex (20-25g) are commonly used.

-

Procedure:

-

Animals are divided into control and experimental groups.

-

The test compounds or control vehicle are administered orally or intraperitoneally.

-

After a specified time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid solution.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 20 minutes) following the acetic acid injection.

-

-

Data Analysis: The percentage inhibition of writhing is calculated as follows: % Inhibition = [ (Wc - Wt) / Wc ] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the drug-treated group.

Conclusion and Future Directions

This compound presents a compelling profile as a dual-action anti-inflammatory agent through its inhibition of both COX enzymes and potentially PLA2. However, the exploration of its derivatives remains a significant and untapped area of research. The successful development of ibuprofen derivatives with enhanced therapeutic profiles and reduced side effects provides a strong rationale for pursuing similar strategies with this compound.

Future research should focus on the synthesis and pharmacological evaluation of this compound esters and amides. Key areas of investigation should include:

-

In vitro screening: To determine the COX-1/COX-2 selectivity and PLA2 inhibitory activity of novel this compound derivatives.

-

In vivo studies: To assess the anti-inflammatory and analgesic efficacy, as well as the gastrointestinal safety profile, of promising candidates.

-

Structure-Activity Relationship (SAR) studies: To elucidate the chemical features that contribute to improved efficacy and safety, guiding the design of next-generation this compound-based therapeutics.

By leveraging the knowledge gained from other profen derivatives, the scientific community can unlock the full therapeutic potential of this compound and its future analogs.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, hydrolysis studies and phamacodynamic profiles of amide prodrugs of dexibuprofen with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Alminoprofen: A Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID). Understanding these characteristics is fundamental for the rational development of stable, effective, and bioavailable pharmaceutical dosage forms. This document synthesizes available data on this compound's chemical and physical nature, stability, and mechanism of action, offering detailed experimental protocols for its characterization.

Core Physicochemical and Structural Data

This compound, chemically known as 2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid, is a phenylpropionic acid derivative[1][2]. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid | [2] |

| Molecular Formula | C₁₃H₁₇NO₂ | [1][2][3][4] |

| Molecular Weight | 219.28 g/mol | [1][2][3][5] |

| CAS Number | 39718-89-3 | [1][2][5] |

| Appearance | Solid, Crystals from cyclohexane | [1][5] |

| Melting Point | 107 °C | [1][3][5] |

| Boiling Point | 360.1 °C (estimate) | [1][3] |

| Density | 1.0697 (estimate) | [1][3] |

| pKa | Not explicitly reported in reviewed literature. | |

| LogP (Octanol/Water) | Not explicitly reported in reviewed literature. |

Note: The pKa and LogP values are critical for predicting solubility and permeability. Their experimental determination is a crucial first step in pre-formulation studies.

Solubility Profile

This compound's solubility is a key determinant of its dissolution rate and subsequent bioavailability. The available data indicates it is sparingly soluble in aqueous media.

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly Soluble | [1] |

| DMSO | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

| In Vivo Vehicle 1 | ≥ 2.5 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | [6] |

| In Vivo Vehicle 2 | ≥ 2.5 mg/mL (in 10% DMSO, 90% corn oil) | [6] |

The limited aqueous solubility necessitates formulation strategies such as salt formation, pH modification, use of co-solvents, or advanced techniques like solid dispersions or nano-formulations to achieve desired therapeutic concentrations.

Stability Profile

The stability of an active pharmaceutical ingredient (API) influences its shelf-life, safety, and efficacy. This compound exhibits sensitivity to light.

-

Photostability: this compound can absorb UV radiation (between 300-340 nm) and may undergo photoinduced decarboxylation, a characteristic it shares with other photolabile NSAIDs like ketoprofen[7]. This necessitates protection from light during manufacturing and storage.

-

Storage of Solutions: For research purposes, stock solutions of this compound should be stored under specific conditions to prevent degradation. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[8][9][10].

Mechanism of Action: A Dual Inhibitory Pathway

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects through a dual mechanism of action that is distinct from some classical NSAIDs. It inhibits both secretory phospholipase A2 (sPLA2) and cyclooxygenase-2 (COX-2) enzymes[6][8][9][11][12]. This dual inhibition effectively blocks the arachidonic acid cascade at two key points, leading to a potent reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain[11][13].

Experimental Protocols for Physicochemical Characterization

Detailed and standardized experimental protocols are essential for accurate characterization of an API. The following sections outline methodologies for determining key properties.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method recommended by regulatory bodies for biopharmaceutics classification[14].

Detailed Steps:

-

Preparation: Prepare aqueous buffer solutions covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).

-

Addition of API: Add an excess amount of this compound powder to a known volume of each buffer solution in a sealed, inert container (e.g., glass vial). The amount should be sufficient to ensure saturation and the presence of undissolved solids at equilibrium.

-

Equilibration: Place the containers in a mechanical shaker or agitator within a temperature-controlled environment, typically at 37 ± 1 °C. Agitate for a sufficient duration to reach equilibrium (e.g., 48-72 hours).

-

Sampling & Separation: After agitation, allow the suspensions to settle. Withdraw an aliquot and immediately separate the undissolved solid from the solution by centrifugation followed by filtration through a suitable membrane filter (e.g., 0.45 µm).

-

Analysis: Accurately dilute the clear filtrate and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Confirmation: Ensure equilibrium has been reached by comparing concentrations from different time points (e.g., 48h vs. 72h).

Melting Point and Thermal Behavior (Differential Scanning Calorimetry - DSC)

DSC is used to determine the melting point and to screen for potential polymorphic forms or solvates.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range would be from ambient (e.g., 25 °C) to a temperature sufficiently above the melting point (e.g., 150 °C).

-

Data Analysis: Record the heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic event. The enthalpy of fusion (ΔH) is calculated from the area under the peak. The presence of multiple thermal events may indicate polymorphism or impurities.

Photostability Testing

This protocol assesses the impact of light on the stability of this compound, which is critical given its potential for photodegradation[7][15].

-

Sample Preparation: Prepare solutions of this compound in a relevant solvent (e.g., methanol-water mixture). Also, spread a thin layer of this compound powder on a glass dish.

-

Exposure: Place the prepared samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (providing both cool white fluorescent and near-UV lamps). A control set of samples should be wrapped in aluminum foil to protect them from light.

-

Irradiation: Expose the samples to a specified light intensity for a defined period until a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter is achieved.

-

Analysis: At appropriate time intervals, analyze the samples for degradation. For the solution, use an HPLC-UV method to quantify the remaining this compound and detect the formation of any photodegradants. For the solid sample, assess physical properties (e.g., color change) and chemical purity.

Implications for Formulation Development

The physicochemical profile of this compound presents specific challenges and opportunities for formulation scientists.

-

Poor Solubility: This is the primary hurdle. To develop an oral solid dosage form, strategies like micronization, salt formation, or the creation of amorphous solid dispersions with polymers (e.g., via spray drying or hot-melt extrusion) could be employed to enhance the dissolution rate. For liquid formulations, the use of co-solvents, surfactants, and cyclodextrins should be investigated.

-

Photostability: The sensitivity to UV light mandates the use of light-protective packaging for the final drug product, such as amber-colored bottles or blisters with opaque foils. Manufacturing areas should utilize UV-filtered light.

-

Solid-State Properties: While no genuine polymorphism has been reported in the literature reviewed, it is crucial to perform comprehensive screening. The crystal habit (shape) can influence flowability and compaction, which is critical for tablet manufacturing. Recrystallization studies can be used to optimize particle morphology for better processing[16].

By thoroughly understanding and addressing these physicochemical properties, researchers can successfully navigate the challenges of developing a robust, stable, and effective this compound formulation.

References

- 1. This compound | 39718-89-3 [amp.chemicalbook.com]

- 2. This compound | C13H17NO2 | CID 2097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 39718-89-3 [amp.chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [drugfuture.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. glpbio.com [glpbio.com]

- 11. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmtech.com [pharmtech.com]

Alminoprofen's Dual Inhibitory Effect on the Phospholipid Metabolism Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class, exhibits a distinct anti-inflammatory profile through its dual inhibitory action on key enzymes in the phospholipid metabolism pathway. This technical guide delineates the mechanism of action of this compound, focusing on its targeted inhibition of secretory phospholipase A2 (sPLA2) and cyclooxygenase-2 (COX-2). By summarizing the available quantitative data, detailing experimental methodologies, and visualizing the signaling pathways, this document provides a comprehensive resource for researchers and professionals in drug development. This compound's ability to modulate two crucial steps in the inflammatory cascade—the release of arachidonic acid and its subsequent conversion into prostaglandins—positions it as a significant compound for further investigation and therapeutic application.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[1] this compound, a phenylpropionic acid derivative, distinguishes itself from classical NSAIDs by possessing a dual mechanism of action that targets not only COX enzymes but also phospholipase A2 (PLA2).[2]

The phospholipid metabolism pathway is a critical inflammatory cascade. Upon cellular stimulation by inflammatory signals, phospholipase A2 enzymes, particularly the secretory form (sPLA2), catalyze the hydrolysis of membrane phospholipids to release arachidonic acid.[3] This free arachidonic acid then serves as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes. Prostaglandins, especially those produced by the inducible COX-2 isozyme, are potent mediators of inflammation, pain, and fever.[1]

This compound's unique ability to inhibit both sPLA2 and COX-2 allows it to intervene at two distinct and critical junctures of this pathway.[2] This dual inhibition suggests a broader and potentially more potent anti-inflammatory effect compared to NSAIDs that only target COX enzymes. This guide provides an in-depth technical overview of this compound's effect on the phospholipid metabolism pathway, consolidating the current understanding of its biochemical interactions and providing the necessary details for further research and development.

Mechanism of Action: Dual Inhibition of sPLA2 and COX-2

This compound's anti-inflammatory effects are attributed to its ability to inhibit two key enzymes in the arachidonic acid cascade: secretory phospholipase A2 (sPLA2) and cyclooxygenase-2 (COX-2).[2]

Inhibition of Secretory Phospholipase A2 (sPLA2)

Secretory PLA2s are a group of enzymes that are released into the extracellular space and are implicated in various inflammatory conditions. By catalyzing the release of arachidonic acid from the sn-2 position of membrane phospholipids, sPLA2 provides the initial substrate for the downstream production of pro-inflammatory eicosanoids. The inhibition of sPLA2 by this compound represents an upstream intervention in the inflammatory cascade, effectively reducing the availability of arachidonic acid for both the COX and LOX pathways. The PLA2 targeted by this compound is likely the secretory form.[2]

Inhibition of Cyclooxygenase-2 (COX-2)

Downstream of arachidonic acid release, the COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostaglandins. There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation.[1] this compound has been shown to be an inhibitor of COX-2.[2] By selectively targeting COX-2, this compound can effectively reduce the production of pro-inflammatory prostaglandins while potentially minimizing the gastrointestinal side effects associated with the inhibition of the constitutively active COX-1.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound against sPLA2 and COX-2 has been evaluated in various in vitro systems. The following tables summarize the available quantitative data.

Table 1: Inhibitory Activity of this compound on Secretory Phospholipase A2 (sPLA2)

| Enzyme Source | Substrate | Assay Method | IC50 (µM) | Reference |

| Not Specified in Abstract | Not Specified in Abstract | Not Specified in Abstract | Data not available in abstract | [2] |

Note: The specific IC50 value for this compound's inhibition of sPLA2 is not detailed in the publicly available abstract. The primary source indicates inhibitory activity, but the precise quantitative measure is not accessible.

Table 2: Inhibitory Activity of this compound on Cyclooxygenase (COX) Enzymes

| Cell Line | Measured Product | Assay Method | IC50 (µM) | Reference |

| CRL-1517 | Prostaglandin E2 (PGE2) | Dose-related inhibition | Data not available in abstract | [2] |

Note: The specific IC50 value for this compound's inhibition of COX-2 is not detailed in the publicly available abstract. The primary source indicates a dose-related inhibitory response on the levels of PGE2 formed by the CRL-1517 cell line.[2]

Experimental Protocols

The following sections describe generalized experimental protocols for assessing the inhibitory activity of compounds like this compound on sPLA2 and COX-2. These methodologies are based on standard assays used in the field.

sPLA2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on secretory phospholipase A2.

Principle: The assay measures the enzymatic activity of sPLA2 by detecting the release of a labeled fatty acid from a phospholipid substrate. The reduction in released fatty acid in the presence of the inhibitor is used to calculate the percentage of inhibition.

Materials:

-

Recombinant human sPLA2-IIA

-

Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

Assay buffer (e.g., Tris-HCl with CaCl2 and BSA)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the sPLA2 enzyme solution to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the phospholipid substrate and DTNB solution to all wells.

-

Monitor the absorbance at 414 nm over time using a microplate reader. The rate of change in absorbance is proportional to the sPLA2 activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on cyclooxygenase-2.

Principle: This assay measures the peroxidase activity of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

-

Heme

-

Assay buffer (e.g., Tris-HCl)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme solution to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.

-

Immediately read the absorbance at 590 nm at multiple time points using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound and the vehicle control.

-

Determine the percentage of inhibition for each concentration of this compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the phospholipid metabolism pathway, the points of inhibition by this compound, and a general experimental workflow.

Caption: this compound's dual inhibition of sPLA2 and COX-2 in the phospholipid pathway.

Caption: Generalized workflow for in vitro enzyme inhibition assays.

Conclusion